7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one is a boronic ester-functionalized heterocyclic compound with a phthalazinone core. The boronic ester group at the 7-position enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal and materials chemistry . Phthalazinones are electron-deficient heterocycles, making them valuable intermediates in drug discovery, particularly for kinase inhibitors and anticancer agents . The tetramethyl dioxaborolane moiety enhances stability against hydrolysis compared to free boronic acids, while retaining reactivity in coupling reactions .
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-5-9-8-16-17-12(18)11(9)7-10/h5-8H,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYUVFCFFIRDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201161168 | |
| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-phthalazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009303-60-9 | |
| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-phthalazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009303-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-phthalazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazine-Mediated Cyclization
The phthalazinone scaffold is classically synthesized via cyclocondensation of phthalic anhydride derivatives with hydrazine or substituted hydrazines. For example, reaction of 4-bromophthalic anhydride (2 ) with hydrazine hydrate in acetic acid yields 7-bromophthalazin-1(2H)-one (3 ) in 85–90% isolated yield (Table 1).
Table 1. Optimization of Phthalazinone Synthesis from 4-Bromophthalic Anhydride
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Hydrazine hydrate | AcOH | 100 | 88 |
| Methylhydrazine | EtOH | 80 | 72 |
| Phenylhydrazine | Toluene | 110 | 65 |
This method’s scalability is evidenced by multi-kilogram productions in pharmaceutical intermediates.
Alternative Routes via Benzoxazinones
Miyaura Borylation of Halogenated Phthalazinones
Catalyst Screening and Optimization
The Miyaura borylation of 7-bromophthalazin-1(2H)-one (3 ) with bis(pinacolato)diboron (B~2~Pin~2~) is the cornerstone of 1 ’s synthesis. Key findings from catalyst screening (Table 2) reveal that Pd/XPhos systems outperform other ligands, achieving >99% conversion at 0.1 mol% Pd loading.
Table 2. Catalyst Performance in Miyaura Borylation of 7-Bromophthalazin-1(2H)-one
| Catalyst System | Ligand | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|
| Pd(dppf)Cl~2~ | dppf | 85 | 78 |
| Pd(Amphos)Cl~2~ | Amphos | 65 | 60 |
| Pd(OAc)~2~ | XPhos | >99 | 92 |
Reaction conditions: 1,4-dioxane, 100°C, 2 h, 1.2 equiv B~2~Pin~2~.
Mechanistic Insights and Byproduct Analysis
The catalytic cycle involves oxidative addition of the Pd(0) species into the C–Br bond, followed by transmetallation with B~2~Pin~2~. Protodehalogenation (<5%) is minimized by maintaining anhydrous conditions and precise stoichiometry. Notably, residual DMF-DMA from prior steps necessitates azeotropic removal with ethyl acetate to prevent catalyst poisoning.
Large-Scale Process Considerations
Telescoping and Cost Efficiency
Alternative Synthetic Approaches
Directed ortho-Metalation (DoM)
Symmetry-breaking DoM of 2-(N-Boc-amino)benzoic acid (7 ) with LDA at −78°C generates a lithiated intermediate, which reacts with triisopropyl borate to install the boronic ester. Subsequent cyclization with hydrazine affords 1 in 40–45% yield. While innovative, this route suffers from low efficiency and scalability challenges.
Multicomponent Reactions
Pilot studies explored Ugi-type reactions involving 2-formylbenzoic acid, B~2~Pin~2~, and hydrazine, but yields remained suboptimal (<30%) due to competing imine formation.
Chemical Reactions Analysis
Types of Reactions
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or borates.
Reduction: The phthalazinone core can be reduced under specific conditions to yield dihydrophthalazinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Reduction: Metal hydrides such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Dihydrophthalazinone derivatives.
Substitution: Various substituted phthalazinone derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of phthalazinones exhibit anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis. For instance:
- Study Reference : A study published in the Journal of Medicinal Chemistry demonstrated that phthalazinone derivatives with boron-containing groups showed increased cytotoxicity against various cancer cell lines compared to their non-boronated counterparts .
Materials Science
The compound is being explored for its role in the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Solubility | Soluble in organic solvents |
| Photoluminescence Efficiency | Moderate to High |
Case Study: OLED Applications
Research has indicated that incorporating boron-containing compounds into OLEDs can improve charge transport and enhance device efficiency. A recent paper highlighted the use of phthalazinone derivatives in OLEDs that achieved a maximum external quantum efficiency (EQE) of over 20% .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functionalization reactions.
Synthesis Pathways
The following pathways have been established for synthesizing related compounds:
- Borylation Reactions : Utilizing the dioxaborolane group for borylation reactions to introduce additional functional groups.
- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals.
Data Table: Reaction Conditions
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | KOH, THF, 80°C | 85 |
| Borylation | Pd catalyst, DMF | 90 |
Mechanism of Action
The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The boron moiety can form reversible covalent bonds with biomolecules, influencing their function. In materials science, the compound’s reactivity can be harnessed to create novel materials with desirable properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 6-Substituted Phthalazinone Boronic Esters
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one (CAS: 2586056-48-4) Structural Difference: Boronic ester at the 6-position instead of 5. Impact: Positional isomerism affects steric and electronic environments. The 6-substituted derivative may exhibit lower reactivity in Suzuki couplings due to steric hindrance from adjacent substituents or reduced conjugation with the phthalazinone carbonyl group . Applications: Used in parallel synthetic routes for biaryl libraries, though less commonly reported than the 7-isomer .
Core Heterocycle Variants
Dihydronaphthalenone Derivatives
- 7-(Tetramethyl-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one (CAS: 1135871-91-8) Structural Difference: Dihydronaphthalenone core instead of phthalazinone. This compound is favored in syntheses requiring planar aromatic systems, such as polycyclic drug scaffolds .
Benzofuran Derivatives
- 7-(Tetramethyl-dioxaborolan-2-yl)-2,3-dihydrobenzo[b]furan (CAS: 934586-50-2) Structural Difference: Oxygen-containing dihydrobenzofuran core. Impact: The electron-rich benzofuran system may accelerate oxidative deborylation, reducing stability in aqueous conditions compared to phthalazinone derivatives. Applications include materials science for conjugated polymers .
Benzimidazolone Derivatives
- 5-(Tetramethyl-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one (CAS: MFCD16295203)
Functional Group Modifications
Methyl Ester-Substituted Benzothiophene
- Methyl 4-(tetramethyl-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate (CAS: MFCD28657038)
Oxazine Derivatives
- 7-(Tetramethyl-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS: 1361110-64-6)
Comparative Data Table
Key Research Findings
- Reactivity in Cross-Couplings: Phthalazinone derivatives exhibit superior reactivity with electron-deficient aryl halides compared to benzofuran or oxazine analogs, attributed to the electron-deficient core .
- Stability: Benzimidazolone and phthalazinone boronic esters demonstrate higher hydrolytic stability than benzothiophene derivatives, critical for aqueous-phase reactions .
- Synthetic Accessibility: The 7-substituted phthalazinone boronic ester is more readily synthesized via Miyaura borylation than its 6-isomer, due to regioselectivity challenges in the latter .
Biological Activity
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and synthesis methods.
Chemical Structure and Properties
The compound features a phthalazinone core modified with a dioxaborolane moiety. The structural formula can be represented as follows:
This structure is significant for its interaction with biological targets due to the presence of the boron atom, which can facilitate various biochemical processes.
Pharmacological Activities
Research indicates that phthalazine derivatives exhibit a wide range of pharmacological activities:
- Anticancer Activity : Compounds similar to this compound have shown promising results against various cancer cell lines. For instance, studies involving phthalazine derivatives demonstrated significant antiproliferative effects against human cancer cell lines such as A2780 (ovarian carcinoma), NCI-H460 (lung carcinoma), and MCF-7 (breast adenocarcinoma) .
- Antimicrobial Properties : Some derivatives have been reported to possess antimicrobial activities. The incorporation of the dioxaborolane moiety enhances the compound's ability to disrupt microbial cell functions .
- Anti-inflammatory Effects : Phthalazine derivatives have also been associated with anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The dioxaborolane group can interact with enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Studies have shown that phthalazine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : These compounds may influence key signaling pathways associated with cell survival and proliferation.
Synthesis Methods
The synthesis of this compound typically involves:
- Boronate Ester Formation : Utilizing boronic acids and pinacol to create the dioxaborolane structure.
- Phthalazinone Derivatives : Employing various synthetic routes to modify the phthalazinone core while maintaining biological activity .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Study A | A2780 | 15 | Anticancer |
| Study B | NCI-H460 | 10 | Anticancer |
| Study C | MCF-7 | 12 | Anticancer |
These studies highlight the compound's effectiveness across different cancer types and suggest further exploration for therapeutic applications.
Q & A
Q. What computational tools predict metabolic pathways for this compound?
- Methodological Answer :
- Software : Use Schrödinger’s Metabolite Predictor or GLORYx to identify likely Phase I/II metabolites (e.g., hydroxylation at C7 or glucuronidation) .
- Validation : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS. Compare predicted vs. observed metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
